molecular formula C11H15NOS B7829509 2-(Morpholinomethyl)benzenethiol

2-(Morpholinomethyl)benzenethiol

Cat. No.: B7829509
M. Wt: 209.31 g/mol
InChI Key: MGQVKAJHYJPOQE-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)benzenethiol is an organic compound characterized by a benzene ring substituted with a morpholinomethyl group and a thiol group

Synthetic Routes and Reaction Conditions:

  • Mannich Reaction: One common synthetic route involves the Mannich reaction, where 2-(morpholinomethyl)benzene is reacted with formaldehyde and an amine under acidic conditions.

  • Michael Addition Reaction: Another method involves a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound in the presence of a base.

Industrial Production Methods: Industrial production typically involves optimizing these reactions to achieve high yields and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the thiol group to a thioether.

  • Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Using alkyl halides in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thioethers: Resulting from reduction reactions.

  • Substituted Benzenethiols: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(Morpholinomethyl)benzenethiol has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: Its derivatives may have potential as therapeutic agents due to their biological activity.

  • Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism by which 2-(morpholinomethyl)benzenethiol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(Morpholinomethyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a thiol group.

  • 2-(Morpholinomethyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness: 2-(Morpholinomethyl)benzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to similar compounds. This makes it particularly useful in specific chemical reactions and applications.

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Properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c14-11-4-2-1-3-10(11)9-12-5-7-13-8-6-12/h1-4,14H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQVKAJHYJPOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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